molecular formula C12H9N3O B2679937 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole CAS No. 314268-36-5

5-[4-(1H-imidazol-1-yl)phenyl]isoxazole

Cat. No. B2679937
CAS RN: 314268-36-5
M. Wt: 211.224
InChI Key: MMLRBASXQHDSGK-UHFFFAOYSA-N
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Description

“5-[4-(1H-imidazol-1-yl)phenyl]isoxazole” is a chemical compound with the molecular formula C12H9N3O . It has been used in the synthesis of metal (II) complexes, which have been structurally characterized by single-crystal X-ray diffraction .


Synthesis Analysis

Based on the information available, “this compound” has been used in the synthesis of metal (II) complexes. These complexes were formulated as PbL2 (H2O) (1) and ML2 (H2O)4·2H2O (M = Ni 2 and Co 3) and were synthesized and structurally characterized by single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by single-crystal X-ray diffraction in the synthesis of metal (II) complexes .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 211.22 . It has a predicted boiling point of 423.6±28.0 °C and a predicted density of 1.26±0.1 g/cm3 .

Scientific Research Applications

Anticancer Activity

5-[4-(1H-imidazol-1-yl)phenyl]isoxazole derivatives show promise in anticancer research. For instance, the synthesis of imidazole derivatives, including those with isoxazole and pyrazole moieties, has been investigated for their potential anticancer properties. Some compounds in this category have shown significant in vitro activity against cancer cells, such as Ehrlich ascites carcinoma cells, with better activity than reference drugs like doxorubicin (El-Gaby et al., 2017).

Antimicrobial and Antifungal Properties

Compounds containing the this compound structure have also been synthesized and evaluated for their antimicrobial and antifungal activities. Certain derivatives, particularly those with halogen and methoxy groups, have demonstrated good antifungal activity, indicating their potential in developing new antimicrobial agents (Brahmayya et al., 2013).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of this compound, have been studied for their effectiveness in inhibiting corrosion in various metals. Their application in corrosion inhibition is particularly relevant in acidic environments, where they demonstrate protective layer formation on metal surfaces (Costa et al., 2021).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds with the imidazole and isoxazole moiety, including crystal structure determination, have been a focus of research. Such studies are crucial for understanding the molecular properties and potential applications of these compounds in various fields (Ravikumar et al., 2006).

properties

IUPAC Name

5-(4-imidazol-1-ylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-3-11(15-8-7-13-9-15)4-2-10(1)12-5-6-14-16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLRBASXQHDSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(4-imidazol-1-ylphenyl)isoxazole was prepared by treating a solution of 3-dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one (1.64 g, 6.8 mmol) in MeOH with hydroxylamine-O-sulphonic acid (831 mg, 7.35 mmol) at ambient temperature for 16 h. A further quantity of hydroxylamine-O-sulphonic acid (831 mg, 7.35 mmol) was added and stirring continued for 3 h. The reaction was then treated with saturated NaHCO3 solution, the resulting solution being collected by filtration and washed with water and diethyl ether to give the desired material (1.08 g) as a pink solid, m.p. 168°._δH (d6 DMSO) 8.67 (1H, d, J 1.8 Hz), 3.89 (1H, s), 8.03-7.99 (2H, m), 7.86-7.84 (3H, m), 7.14 (1H, s) and 7.10 (1H, d, J 1.9 Hz).
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831 mg
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